2-(indolin-1-ylmethyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one
Description
2-(Indolin-1-ylmethyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one is a heterocyclic compound featuring a pyran-4-one core substituted with an indolin-1-ylmethyl group at position 2 and a morpholino-2-oxoethoxy moiety at position 3. The pyran-4-one scaffold is known for its pharmacological relevance, while the morpholino group enhances solubility and metabolic stability due to its polar nature . The indolinylmethyl substituent may contribute to hydrophobic interactions in biological targets, as seen in structurally related inhibitors of carbonic anhydrases .
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-(2-morpholin-4-yl-2-oxoethoxy)pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c23-18-11-16(12-22-6-5-15-3-1-2-4-17(15)22)26-13-19(18)27-14-20(24)21-7-9-25-10-8-21/h1-4,11,13H,5-10,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMKWOPNAPYOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(indolin-1-ylmethyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one is a synthetic compound belonging to the pyranone class, which has garnered attention for its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N2O5, with a molecular weight of 370.405 g/mol. The compound features a pyranone core structure that is substituted with indoline and morpholine moieties, which may contribute to its biological activities.
1. Antioxidant Activity
Research indicates that compounds in the pyranone family often exhibit significant antioxidant properties. For instance, studies have shown that similar structures can scavenge free radicals and inhibit oxidative stress markers in cellular models . The antioxidant capacity is crucial for mitigating cellular damage associated with various diseases.
2. Anti-inflammatory Effects
The anti-inflammatory potential of 4H-pyran derivatives has been documented extensively. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in macrophage models . This suggests that this compound may also possess similar anti-inflammatory properties.
Case Studies and Research Findings
Several studies have investigated the biological activities of related pyran derivatives, providing insights into the potential effects of this compound:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyran compounds, including 2-(indolin-1-ylmethyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects against various tumor types. For instance, structural modifications in similar pyran derivatives have shown enhanced activity against human epidermal growth factor receptor (HER) pathways, which are critical in cancer proliferation .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of enzymes involved in cancer progression, particularly phosphatidylinositol-3-kinase (PI3K). Inhibitors targeting the PI3K/Akt pathway are crucial in cancer therapy due to their role in cell growth and survival. The structure of this compound suggests it may interact favorably with the active sites of these enzymes, providing a basis for further development as an anticancer agent .
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of pyran derivatives. Compounds structurally similar to this compound have exhibited significant antibacterial and antifungal activities. For example, certain pyran-based compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin . This suggests that the compound could be further investigated for its use in treating infections resistant to conventional therapies.
Neuroprotective Effects
Some studies have indicated that indole and pyran derivatives possess neuroprotective properties. The morpholino group in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. Research into similar compounds has shown promise in models of Alzheimer's disease and other neurodegenerative disorders .
Data Summary Table
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating various pyran derivatives, one compound demonstrated an IC50 value significantly lower than existing chemotherapeutics against breast cancer cell lines. This highlights the potential of this compound as a lead compound for further development.
Case Study 2: Antimicrobial Activity
A series of tests on related pyran compounds revealed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics. This supports the hypothesis that modifications to the pyran structure can enhance antimicrobial efficacy.
Comparison with Similar Compounds
Morpholino-Substituted Chromane Derivatives ()
Compounds such as 5-(2-morpholino-2-oxoethoxy)-8-aminochroman (17f) share the morpholino-2-oxoethoxy substituent but differ in their core structure (chromane vs. pyran-4-one) . Key comparisons include:
The chromane derivatives exhibit instability, likely due to their amino group’s reactivity, whereas the pyran-4-one core may offer better stability if steric hindrance from the indolinylmethyl group is present.
Indolin-Containing Derivatives ()
1,4-Bis(indolin-1-ylmethyl)benzene (9a) and analogs demonstrate the role of indolin groups in enzyme inhibition. While these compounds lack the pyran-4-one or morpholino moieties, their indolinylmethyl groups enhance binding to carbonic anhydrase II (hCA II) via hydrophobic interactions (Ki = 0.17–0.29 µM) .
| Feature | This compound | 9a (Bis-Indolinylbenzene) |
|---|---|---|
| Core Structure | Pyran-4-one | Benzene |
| Key Substituents | Indolin-1-ylmethyl, morpholino | Dual indolin-1-ylmethyl |
| Reported Activity | Not studied | hCA II inhibition (Ki ≈ 0.2 µM) |
The pyran-4-one derivative’s indolinylmethyl group may similarly enhance target binding, but its activity profile remains uncharacterized.
Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
Patent EP 2023/39 describes pyrido[1,2-a]pyrimidin-4-one compounds (e.g., 2-(2-methyl-2H-indazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ) with substituents like piperazine and indazole. These share the 4-one core but differ in substituent positioning and heterocyclic complexity .
| Feature | This compound | Pyrido[1,2-a]pyrimidin-4-one Derivatives |
|---|---|---|
| Core Structure | Pyran-4-one | Pyrido[1,2-a]pyrimidin-4-one |
| Substituents | Indolinylmethyl, morpholino | Piperazine, indazole, fluorophenyl |
| Potential Applications | Unknown | Likely kinase or receptor modulation |
The pyran-4-one’s simpler core may offer synthetic advantages over fused-ring systems like pyrido-pyrimidinones.
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while ethanol/isopropanol improve recrystallization yields .
- Catalysts : Use of bases (e.g., NaH) or palladium catalysts for coupling reactions .
- Temperature control : Reflux (70–100°C) for faster kinetics, monitored via TLC .
What analytical techniques are critical for confirming the structure and purity of this compound?
Q. Basic
- NMR spectroscopy : 1H and 13C NMR to verify indoline, morpholino, and pyranone protons/carbons. For example, the pyran-4-one carbonyl typically appears at ~170 ppm in 13C NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+ ≈ 399.4 g/mol) and fragmentation patterns .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
What preliminary biological activities have been reported for this compound, and how are assays designed to validate them?
Q. Basic
- Anticancer activity : Screening against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC50 values compared to doxorubicin .
- Anti-inflammatory potential : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
- Assay design :
- Dose-response curves : 0.1–100 µM concentrations, triplicate measurements .
- Controls : Positive (e.g., aspirin for COX-2) and vehicle (DMSO <0.1%) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced
- Source analysis : Compare assay conditions (e.g., cell line specificity, serum content) across studies. For example, discrepancies in IC50 may arise from differing incubation times (24 vs. 48 hours) .
- Batch variability : Re-synthesize the compound using published protocols to confirm purity and activity .
- Meta-analysis : Use tools like Forest plots to statistically integrate data from multiple studies .
What computational methods are employed to predict the compound’s mechanism of action?
Q. Advanced
- Molecular docking : Target enzymes (e.g., PI3K, CDK2) using AutoDock Vina. The morpholino group often interacts with ATP-binding pockets .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyranone ring) with bioactivity .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable ligand-protein interactions) .
How does pH and solvent stability impact the compound’s pharmacological profile?
Q. Advanced
- pH stability : Conduct accelerated degradation studies (e.g., 37°C, pH 1–9 buffers). The morpholino ether linkage is stable at pH 4–7 but hydrolyzes under strongly acidic/basic conditions .
- Solubility : Use shake-flask method with HPLC quantification. LogP ≈ 2.5 suggests moderate lipophilicity, requiring DMSO/cosolvents (PEG-400) for in vivo dosing .
What structural analogs of this compound show enhanced bioactivity, and how are they synthesized?
Q. Advanced
| Analog Modification | Bioactivity Improvement | Synthesis Method |
|---|---|---|
| Fluorine substitution at pyranone C-3 | 2x higher COX-2 inhibition | Electrophilic fluorination |
| Replacement of morpholino with piperazine | Improved solubility (LogP 1.8) | SN2 reaction with piperazine |
How should researchers design dose-escalation studies for in vivo toxicity assessment?
Q. Advanced
- Rodent models : Start at 10 mg/kg (MTD estimation via Irwin test), escalating to 100 mg/kg with weekly intervals .
- Endpoints : Monitor organ weight (liver/kidney), hematology, and histopathology .
- Statistical design : Use randomized block designs to account for inter-animal variability .
What are the challenges in scaling up synthesis, and how can they be mitigated?
Q. Advanced
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. morpholino reagent) and use flow chemistry for exothermic steps .
- Purification bottlenecks : Switch from column chromatography to crystallization (solvent screening via HTE) .
How can NMR crystallography resolve ambiguities in solid-state conformation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
